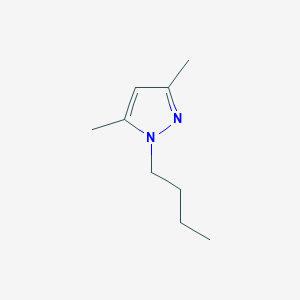3,5-Dimethyl-1-butylpyrazole
CAS No.: 2655-37-0
Cat. No.: VC17805160
Molecular Formula: C9H16N2
Molecular Weight: 152.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2655-37-0 |
|---|---|
| Molecular Formula | C9H16N2 |
| Molecular Weight | 152.24 g/mol |
| IUPAC Name | 1-butyl-3,5-dimethylpyrazole |
| Standard InChI | InChI=1S/C9H16N2/c1-4-5-6-11-9(3)7-8(2)10-11/h7H,4-6H2,1-3H3 |
| Standard InChI Key | CHDNZIRREFRIJW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1C(=CC(=N1)C)C |
Introduction
Structural and Chemical Properties of Pyrazole Derivatives
Core Pyrazole Framework
Synthetic Pathways for Pyrazole Derivatives
Condensation Reactions
The synthesis of 3,5-dimethylpyrazole involves the condensation of acetylacetone with hydrazine, yielding the parent compound and water :
For 3,5-dimethyl-1-butylpyrazole, substituting hydrazine with butylhydrazine or introducing a butyl group via alkylation post-synthesis could be viable.
Alkylation Strategies
The PDF from Tsijournals details alkylation using acetone and ethyl bromoacetate under reflux with K₂CO₃ to modify pyrazole derivatives . Applying similar conditions to 3,5-dimethylpyrazole with 1-bromobutane may yield the butyl analog.
Applications in Coordination Chemistry
Ligand Design
3,5-Dimethylpyrazole serves as a precursor to trispyrazolylborate ligands, which form stable complexes with transition metals . The butyl variant could enhance ligand solubility in nonpolar solvents, facilitating catalysis in hydrophobic environments.
Biological and Pharmacological Activity
Antibacterial Mechanisms
3,5-Dimethylpyrazole-1-carboxamide inhibits soil nitrification and exhibits antibacterial activity by altering enzymatic activities (e.g., nitrate reductase). A butyl substituent could improve membrane permeability, potentially enhancing antimicrobial efficacy.
Structure-Activity Relationships (SAR)
Studies on pyrazole derivatives reveal that lipophilic groups enhance bioavailability. The butyl chain in 3,5-dimethyl-1-butylpyrazole may optimize pharmacokinetic profiles, though toxicity assessments are necessary.
Environmental and Agricultural Implications
Nitrification Inhibition
Pyrazole derivatives like 3,5-dimethylpyrazole-1-carboxamide reduce soil nitrate levels by inhibiting nitrifying bacteria. The butyl analog could offer prolonged activity due to reduced leaching from hydrophobic interactions.
Degradation and Ecotoxicity
Hydrophobic compounds often persist in ecosystems. The environmental fate of 3,5-dimethyl-1-butylpyrazole warrants investigation into its biodegradation pathways and ecotoxicological impacts.
Future Research Directions
Synthetic Optimization
Developing efficient routes for 3,5-dimethyl-1-butylpyrazole requires optimizing alkylation conditions and purification techniques. Characterization via NMR, IR, and X-ray crystallography will elucidate structural details.
Biological Screening
Prioritize in vitro assays against bacterial pathogens and cancer cell lines. Comparative studies with methyl and carboxamide derivatives will clarify the role of the butyl group.
Environmental Impact Studies
Assess soil adsorption coefficients and microbial degradation rates to evaluate ecological risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume